molecular formula C16H23NO2 B1335797 Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate CAS No. 122806-10-4

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

Cat. No. B1335797
M. Wt: 261.36 g/mol
InChI Key: SBLOJVMHVGRPPA-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate is a chemical compound that is part of a broader class of organic molecules which include a piperidine moiety linked to a phenyl group and an ester function. While the specific compound is not directly discussed in the provided papers, the general class of compounds is of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of a compound with a piperidine protecting group for phenols was achieved through a process that was stable to ortho-lithiation conditions and could be deprotected via oxidation to N-oxides followed by Cope elimination or by mild Lewis acids . Another related compound was synthesized using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . These methods highlight the versatility and robustness of synthetic approaches in the context of piperidine-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class can be quite complex, with various functional groups contributing to their overall properties. For example, the molecular structure of a related compound was stabilized by hydrogen bonding and C-H…π interactions, which are crucial for the formation of H-bonded dimers in the crystal lattice . The conformation of the piperidine ring and its substituents can significantly influence the molecular geometry, as seen in the crystal structures of piperidine derivatives with different substituents .

Chemical Reactions Analysis

Piperidine-containing compounds can participate in a range of chemical reactions. The protecting group mentioned earlier can be removed through Cope elimination or by mild Lewis acids, demonstrating the chemical reactivity of the piperidine moiety under certain conditions . Additionally, the copolymerization of trisubstituted ethylenes with styrene, catalyzed by piperidine, indicates that piperidine can also act as a catalyst in polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a piperidine ring, phenyl groups, and ester functionalities can affect the compound's boiling point, solubility, and stability. For instance, the stability of the PIP group to harsh conditions such as boiling concentrated hydrobromic acid suggests that the piperidine moiety confers resilience to the molecule . The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and the influence of intermolecular interactions on the compound's stability .

Scientific Research Applications

Polymer Synthesis and Properties

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, and related compounds, have been used in the synthesis of polymers. Martino, Scandola, and Jiang (2012) synthesized poly[3-(4-(methylene)piperidin-1-yl)propanoate] (poly(MPP) or PMPP) and poly(PDL-co-MPP) copolymers using a lipase catalyst, which showed potential as biodegradable biomaterials for biomedical applications, like gene delivery (Martino, Scandola, & Jiang, 2012).

Synthetic Chemistry

D’hooghe et al. (2009) explored the conjugate addition of piperidine derivatives to alkyl acrylates, leading to the synthesis of novel compounds with potential applications in organic synthesis (D’hooghe, Tehrani, Buyck, & Kimpe, 2009). Milosevic et al. (2015) also investigated microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with piperidine, producing carboxamides in good yields, indicating the utility of these compounds in synthesizing diverse chemical structures (Milosevic et al., 2015).

Antibacterial Applications

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Herbicide Development

Xu, Zhang, Wang, and Li (2017) synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, evaluating their herbicidal activities. One of the synthesized compounds showed comparable herbicidal activity to a commercial herbicide, indicating the potential use of these compounds in weed control (Xu, Zhang, Wang, & Li, 2017).

Antimicrobial and Imaging Agents

Abdel-Ghany et al. (2013) developed a novel dipeptide derivative of ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate, showing antimicrobial activity and potential as an imaging agent for brain SPECT (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).

Safety And Hazards

The safety information for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate includes hazard statements H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

ethyl 3-phenyl-2-piperidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)15(17-11-7-4-8-12-17)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLOJVMHVGRPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391753
Record name ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

CAS RN

122806-10-4
Record name ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Presset, D Djordjevic, A Dupont, E Le Gall… - Bioorganic …, 2020 - Elsevier
Recent advances in cancer immunotherapy have shown that limiting local or systemic 2 cancer-related immunosuppression can result in long-lasting clinical responses. Amino-acid 3 …
Number of citations: 6 www.sciencedirect.com

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